4-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Overview
Description
“4-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid” is a chemical compound with the CAS Number: 66909-28-2. It has a molecular weight of 153.14 and its IUPAC name is 6-hydroxy-4-methylnicotinic acid . It is typically stored at a temperature of 2-8°C and is available in a powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H7NO3/c1-4-2-6(9)8-3-5(4)7(10)11/h2-3H,1H3,(H,8,9)(H,10,11). The InChI key is CXTGOSOLYGNUHA-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The compound has a molecular weight of 153.13500 and a density of 1.381g/cm3. Its boiling point is 329.6ºC at 760mmHg . The compound is a solid at room temperature and is stored at 2-8°C .Scientific Research Applications
Synthesis of N-Heterocycles
The compound can be used in the synthesis of N-Heterocycles. Specifically, it can be used in the microwave-accelerated reaction of alkyl 4-arylsubstituted-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylates with the appropriate reagents . This eco-friendly approach offers a reduction or even elimination of solvent use and recovery, simplification of the work-up procedures, facility of scale up, and low energy consumption, in addition to moderate to higher yields .
Green Chemistry
The compound plays a significant role in green chemistry. Its use in the synthesis of N-Heterocycles is an eco-friendly approach that does not involve the harsh or highly contaminating conditions common in classical heating .
Alkylation Studies
The compound can be used in alkylation studies with methyl bromoacetate .
Interaction with N-Nucleophiles
The compound can interact with N-nucleophiles, amines, and hydrazines .
Inhibition of Steel Corrosion
The compound can be used in the study of the mechanism of inhibition of steel corrosion in neutral aqueous media .
X-ray Photoelectron Spectroscopy (XPS)
The compound can be used in X-ray photoelectron spectroscopy (XPS) studies .
Mechanism of Action
Target of Action
The primary target of 4-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid is AP-1 . AP-1 is a transcription factor that regulates gene expression in response to a variety of stimuli, including cytokines, growth factors, stress, and bacterial and viral infections .
Mode of Action
4-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid interacts with its target, AP-1, by blocking its mediated luciferase activity . This interaction results in the inhibition of the transcriptional activity of AP-1, thereby modulating the expression of genes under its control .
Biochemical Pathways
The compound’s action on AP-1 affects various biochemical pathways, particularly those related to inflammation . By inhibiting AP-1, the compound can potentially downregulate the expression of pro-inflammatory genes, thereby exerting anti-inflammatory effects .
Result of Action
The molecular and cellular effects of 4-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid’s action primarily involve its anti-inflammatory function . By blocking AP-1-mediated luciferase activity, the compound can potentially reduce inflammation at the molecular and cellular levels .
Safety and Hazards
properties
IUPAC Name |
4-methyl-6-oxo-1H-pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c1-4-2-6(9)8-3-5(4)7(10)11/h2-3H,1H3,(H,8,9)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXTGOSOLYGNUHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301220620 | |
Record name | 1,6-Dihydro-4-methyl-6-oxo-3-pyridinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301220620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
66909-28-2 | |
Record name | 1,6-Dihydro-4-methyl-6-oxo-3-pyridinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66909-28-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,6-Dihydro-4-methyl-6-oxo-3-pyridinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301220620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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